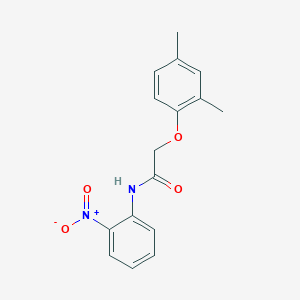![molecular formula C14H19BrClNO B5145555 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine, also known as BCPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine is primarily through its interaction with the α7 nicotinic acetylcholine receptor. 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine binds to the receptor with high affinity and acts as a non-competitive antagonist, which results in the inhibition of receptor activation. This leads to a decrease in the release of neurotransmitters such as acetylcholine, which can have various effects on neuronal activity and function.
Biochemical and Physiological Effects
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has been found to have various biochemical and physiological effects, including the modulation of neuronal activity, inhibition of amyloid-β peptide aggregation, and anti-inflammatory effects. 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has also been found to have potential therapeutic effects in various diseases such as Alzheimer's disease, schizophrenia, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Orientations Futures
There are several future directions for research involving 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine. One area of research is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists for the treatment of various neurological diseases. Another area of research is the exploration of the anti-inflammatory effects of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine, which could have potential therapeutic applications in various inflammatory disorders. Additionally, further studies are needed to fully understand the potential toxicity of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine and its effects on various biological systems.
Méthodes De Synthèse
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chlorophenol with butylamine to form the intermediate 4-(2-bromo-4-chlorophenoxy)butylamine. This intermediate is then reacted with pyrrolidine to yield the final product, 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has been used in a variety of scientific research applications due to its ability to modulate various biological processes. One of the main areas of research that 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has been used in is neuroscience. 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has been found to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory. 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides, which are involved in the pathogenesis of the disease.
Propriétés
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO/c15-13-11-12(16)5-6-14(13)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYUSNKDOEUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7011229 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)


![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
